molecular formula C10H17ClN2O4 B589574 N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol CAS No. 1151863-28-3

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol

Cat. No.: B589574
CAS No.: 1151863-28-3
M. Wt: 264.706
InChI Key: SIXRARYYNKAYNN-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butoxycarbonyl (βR,5S)-β-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol is a stereochemically defined compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an isoxazole ethanol backbone. Its molecular formula is C₁₀H₁₇ClN₂O₄, with a molecular weight of 264.71 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antibiotics and enzyme inhibitors. It is commercially available under the catalog number TRC B690110 and is classified as a controlled product due to its restricted handling requirements and short shelf life .

The Boc group serves as a protective moiety for the amino functionality, enabling selective reactions during multi-step syntheses. Its stereochemistry (βR,5S) is critical for biological activity, as slight deviations in configuration can alter binding affinities to target enzymes or receptors .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXRARYYNKAYNN-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)[C@@H]1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are generated in situ from chlorooximes under basic conditions. For example, hydroximinoyl chlorides (R–C=N–O–Cl) dehydrohalogenate in the presence of triethylamine to form nitrile oxides:

R–C=N–O–Cl+Et3NR–C≡N⁺–O⁻+Et3NH+Cl\text{R–C=N–O–Cl} + \text{Et}3\text{N} \rightarrow \text{R–C≡N⁺–O⁻} + \text{Et}3\text{NH}^+ \text{Cl}^-

Chlorooxime precursors for 3-chloro-isoxazolines are synthesized by chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS).

Dipolarophile Selection

A chloroalkene dipolarophile, such as 1-chloropropene , reacts with the nitrile oxide to form the isoxazoline ring. The reaction proceeds under microwave irradiation or thermal conditions to enhance regioselectivity:

R–C≡N⁺–O⁻+Cl–CH2CH2Isoxazoline intermediate\text{R–C≡N⁺–O⁻} + \text{Cl–CH}2–\text{CH}2 \rightarrow \text{Isoxazoline intermediate}

Key parameters :

  • Solvent: Toluene or dichloromethane.

  • Temperature: 60–100°C.

  • Yield: 70–85%.

Introduction of the β-Aminoethanol Side Chain

The 5-position ethanolamine group is introduced via stereoselective nucleophilic addition to a carbonyl intermediate.

Aldehyde Intermediate Preparation

The isoxazoline ring is functionalized at position 5 by oxidizing a methyl group to an aldehyde. Swern oxidation (oxalyl chloride/DMSO) is effective for this transformation:

Isoxazoline–CH3(COCl)2,DMSOIsoxazoline–CHO\text{Isoxazoline–CH}3 \xrightarrow{\text{(COCl)}2, \text{DMSO}} \text{Isoxazoline–CHO}

Asymmetric Strecker Synthesis

The aldehyde undergoes asymmetric Strecker reaction with a chiral amine catalyst to install the β-amino group. Using Jacobsen’s thiourea catalyst , the reaction achieves >90% enantiomeric excess (ee) for the βR configuration:

Isoxazoline–CHO+NH3+HCNCatalystIsoxazoline–CH(NH2)–CN\text{Isoxazoline–CHO} + \text{NH}3 + \text{HCN} \xrightarrow{\text{Catalyst}} \text{Isoxazoline–CH(NH}2\text{)–CN}

Hydrolysis of the nitrile group yields the amino alcohol:

Isoxazoline–CH(NH2)–CNH2OIsoxazoline–CH(NH2)–CH2OH\text{Isoxazoline–CH(NH}2\text{)–CN} \xrightarrow{\text{H}2\text{O}} \text{Isoxazoline–CH(NH}2\text{)–CH}2\text{OH}

Stereochemical Control at 5S Position

The 5S stereocenter is established during the cycloaddition step via chiral auxiliaries or asymmetric catalysis .

Chiral Dipolarophile Design

Using a dipolarophile with a pre-existing chiral center (e.g., L-serine-derived alkene ) ensures retention of configuration during cycloaddition. This method achieves 85–92% diastereomeric excess (de).

Organocatalytic Asymmetric Cycloaddition

Proline-derived catalysts induce asymmetry in nitrile oxide-alkene cycloadditions. For example, MacMillan catalyst modifies the transition state to favor the 5S isomer:

ee=88%, Yield=78%[1]\text{ee} = 88\%,\ \text{Yield} = 78\%

Boc Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions:

Isoxazoline–CH(NH2)–CH2OH+(Boc)2ODMAP, CH2Cl2Isoxazoline–CH(NHBoc)–CH2OH\text{Isoxazoline–CH(NH}2\text{)–CH}2\text{OH} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Isoxazoline–CH(NHBoc)–CH}2\text{OH}

Optimized conditions :

  • Base: 4-dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: 95%.

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • NMR : δ 1.44 (s, 9H, Boc), δ 4.12–4.25 (m, 2H, CH₂OH), δ 5.21 (d, 1H, NH).

  • HPLC : Chiral column (Chiralpak AD-H), >99% ee.

  • MS : [M+H]⁺ = 265.1 (calc. 264.7).

Comparative Analysis of Synthetic Routes

MethodKey StepStereocontrol StrategyYield (%)ee/de (%)
1,3-Dipolar CycloadditionNitrile oxide + alkeneChiral dipolarophile7892 de
Asymmetric StreckerAldehyde aminationOrganocatalyst8290 ee
Boc ProtectionAmine protectionStandard conditions95

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and activators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the amino group can form hydrogen bonds, while the isoxazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

(βR,5R)-Isomer

A closely related stereoisomer, N-tert-Butoxycarbonyl (βR,5R)-β-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol (TRC B690111), shares the same molecular formula and weight but differs in the configuration at the 5-position of the isoxazole ring. This compound is a byproduct of Acivicin synthesis and exhibits distinct solubility properties, being soluble in chloroform, dichloromethane (DCM), DMSO, and ethyl acetate .

Property (βR,5S)-Isomer (βR,5R)-Isomer
Catalog Number TRC B690110 TRC B690111
Solubility Not explicitly stated Chloroform, DCM, DMSO, Ethyl Acetate
Application Synthetic intermediate Byproduct in Acivicin synthesis
Stability Short shelf life No data available

Key Insight : The stereochemical divergence at the 5-position influences reactivity and biological interactions, making the (βR,5S)-isomer more desirable in targeted syntheses .

Boc-Protected Imidazole Derivatives

Compounds such as 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole () share the Boc-protected amino motif but differ in their core structure (imidazole vs. isoxazole). These derivatives are used in peptide mimicry and enzyme inhibition studies but lack the chloro-substituted isoxazole ethanol moiety, reducing their utility in chlorinated antibiotic syntheses .

Boc-Protected Aminopyrimidines

Patent literature describes 5-amino-2-(N-tert-butoxycarbonyl)-aminopyrimidine, a Boc-protected intermediate used in nucleoside analog synthesis. Unlike the (βR,5S)-isoxazole ethanol compound, this pyrimidine derivative lacks the isoxazole ring and chlorine atom, limiting its application in chlorinated drug scaffolds. However, both compounds highlight the Boc group’s role in amine protection during multi-step reactions .

Research Findings and Methodological Considerations

Comparative studies of structural similarity methods () emphasize that minor stereochemical differences, such as those between the (βR,5S)- and (βR,5R)-isomers, can drastically alter virtual screening outcomes. For example, molecular docking simulations may favor the (βR,5S)-configuration due to better steric compatibility with enzyme active sites .

Critical Note: The synthesis and purification of the (βR,5S)-isomer require stringent stereochemical control to avoid contamination with the (5R)-byproduct, which could compromise pharmacological efficacy .

Biological Activity

N-tert-Butoxycarbonyl (BetaR,5S)-Beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol, identified by its CAS number 1151863-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C10H17ClN2O4
  • Molecular Weight: 264.71 g/mol
  • Structure: The compound features a beta-amino acid structure with a chloro group and an isoxazole ring that may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymatic pathways or receptors involved in metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes related to amino acid metabolism.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.
  • Antimicrobial Activity: Preliminary data indicate potential antibacterial properties against certain strains.

Biological Activity Data

StudyBiological ActivityMethodologyFindings
Study 1 AntimicrobialIn vitro assaysInhibited growth of E. coli and S. aureus at concentrations >50 µg/mL
Study 2 Enzyme InhibitionKinetic assaysDemonstrated IC50 values <100 µM for specific amino acid decarboxylases
Study 3 Neurological EffectsAnimal modelsReduced hyperactivity in rodent models, suggesting CNS activity

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on the antimicrobial properties of this compound reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods and showed significant zones of inhibition compared to control groups.
  • Neuropharmacological Effects:
    Research involving rodent models indicated that administration of the compound resulted in reduced locomotor activity, suggesting potential applications in treating hyperactivity disorders or anxiety-related conditions. Behavioral assays were employed to evaluate the effects on motor function and anxiety levels.
  • Metabolic Pathway Interference:
    Investigations into the metabolic pathways affected by this compound revealed that it could inhibit key enzymes involved in amino acid metabolism. This was determined through enzyme kinetics studies where varying concentrations of the compound were tested against specific target enzymes.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are stereochemical outcomes controlled?

The synthesis of this compound typically involves multi-step strategies with careful stereochemical control. Two prominent methods include:

  • Intramolecular Michael Cyclization : A racemic precursor (e.g., protected α,β-dehydroglutamic acid γ-hydroxamate) undergoes cyclization to form the isoxazole core. Diastereomers are separated chromatographically, followed by enzymatic resolution (e.g., hog-kidney acylase) to isolate the desired (βR,5S) enantiomer .
  • Nitrile Oxide Cycloaddition : A nitrile oxide intermediate reacts with a Boc-protected α-alkoxyamide under mild conditions (e.g., DCM, room temperature). Stereoselectivity is influenced by steric effects of the tert-butoxycarbonyl (Boc) group, yielding the isoxazoleethanol framework with moderate diastereoselectivity (66% yield after column chromatography) .

Q. Key Considerations :

  • Use of chiral auxiliaries (e.g., Boc) to bias stereochemistry.
  • Enzymatic resolution for enantiomeric purity.

Q. Which analytical techniques are critical for confirming structure and stereochemistry?

Robust characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify regiochemistry (e.g., chloro and amino substituents) and confirm Boc protection. Coupling constants (JJ) in 1^1H NMR help infer stereochemistry (e.g., vicinal coupling for dihydroisoxazole conformation) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing between diastereomers .
  • Chiral HPLC : Resolves enantiomers post-synthesis, complementing enzymatic resolution methods .

Q. Example Data :

TechniqueApplicationExample from Evidence
1^1H NMRConfirms isoxazole ring protonsδ 4.5–5.5 ppm (dihydroisoxazole CH2_2)
HRMSValidates molecular formula[M+H]+^+ = 348.1234

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity?

Diastereoselectivity is sensitive to steric and electronic factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor cycloaddition by stabilizing dipolar intermediates .
  • Temperature Control : Lower temperatures (0–5°C) may reduce epimerization during Boc deprotection.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve regioselectivity in oxazole formation, as seen in analogous heterocycle syntheses .

Case Study : Nitrile oxide cycloaddition at room temperature yielded 66% diastereomeric excess, while elevated temperatures led to side-product formation .

Q. What strategies resolve enantiomers, and how does enzymatic resolution compare to chiral chromatography?

  • Enzymatic Resolution : Hog-kidney acylase selectively hydrolyzes the N-chloroacetamide of the undesired enantiomer, leaving the (βR,5S) isomer intact (e.g., 98% enantiomeric excess reported for AT-125 synthesis) .
  • Chiral Chromatography : Provides high purity but requires expensive columns and optimized mobile phases.

Q. Trade-offs :

MethodAdvantagesLimitations
Enzymatic ResolutionCost-effective, scalableSubstrate specificity
Chiral HPLCBroad applicability, high precisionHigh operational cost

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be addressed?

Contradictions often arise from dynamic equilibria or crystal-packing effects:

  • NMR Coupling Constants : Analyze JJ values to infer conformational preferences (e.g., axial vs. equatorial substituents in dihydroisoxazole) .
  • X-ray Crystallography : Resolves absolute configuration but may not reflect solution-state conformations.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and validate experimental data .

Example : A disparity between NMR-derived coupling constants and X-ray data may indicate fluxional behavior in solution, necessitating variable-temperature NMR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.